The compound "(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" is a structurally complex molecule that may have various applications in the field of synthetic chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and pharmacological properties of structurally related furan derivatives. For instance, the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones through halolactonization and hydroxylation of allenoic acids is a relevant process that could potentially be applied to the synthesis of difluorinated furanones1. Additionally, the exploration of furan derivatives as anti-digoxin agents with novel mechanisms of action suggests potential pharmacological applications for related compounds2 3.
The papers discuss the mechanism of action for a furan derivative that acts as an anti-digoxin agent. This compound, despite its structural similarity to cardiac steroids, does not bind to the cardiac steroid receptor on Na(+),K(+)-ATPase. Instead, it inhibits the digoxin-induced increase in the force of contraction and arrhythmias in cardiac tissues, suggesting a novel mechanism of action that could be of interest when considering the pharmacological potential of other furan derivatives2 3.
The synthesis of furan derivatives is a topic of interest in the field of synthetic chemistry. The sequential halolactonization-hydroxylation reaction described in one of the papers provides a method for synthesizing 4-halo-5-hydroxyfuran-2(5H)-ones, which could be a stepping stone for the synthesis of more complex molecules such as difluorinated furanones1. The detailed mechanistic study and the use of X-ray single-crystal diffraction to establish the structures of the products highlight the importance of these methods in the synthesis and analysis of furan derivatives.
In pharmacology, the exploration of furan derivatives as potential therapeutic agents is exemplified by the study of a compound that inhibits the effects of digoxin without interacting with the typical cardiac steroid receptor. This indicates a novel mechanism of action that could be leveraged in the development of new drugs to treat conditions such as digoxin-induced arrhythmias. The case studies involving guinea pig papillary muscle and human atrial appendages provide evidence of the compound's efficacy and suggest a potential application for similar furan derivatives in the treatment of cardiac conditions2 3.
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 131-73-7
CAS No.: 99-23-0
CAS No.: 6505-50-6